1-(2,5-Dibromophenyl)thiourea
Overview
Description
Scientific Research Applications
Green Synthesis of Thiourea Derivatives
Thioureas, including 1-(2,5-Dibromophenyl)thiourea, have significant medicinal chemistry applications due to their biological activities. A greener approach for synthesizing thiourea derivatives involves using primary amines and CS2 in water without any catalyst, utilizing solar thermal energy. This method offers an environmentally friendly and energy-efficient alternative to traditional methods that use hazardous chemicals like thiophosgene (Kumavat et al., 2013).
Photoluminescence Properties
1-(2-Hydroxyphenyl)thiourea, a similar compound, demonstrates photoluminescence properties, which are altered in the presence of chromium(VI) ions. This change in photoluminescence can be utilized for analytical purposes, such as determining chromium(VI) concentration (Sunil & Rao, 2015).
Anti-Intestinal Nematode Applications
1-Acyl-3-(2'-aminophenyl) thiourea derivatives exhibit anti-intestinal nematode activities. Specific derivatives show promising results in deparasitization, suggesting potential as lead compounds for anti-intestinal nematode treatment (Duan et al., 2010).
Crystal Structure Analysis
Studies on the crystal structure of 1-(adamantane-1-carbonyl)-3-substituted thioureas, including detailed analysis of intermolecular interactions, provide insights into their conformational and stabilization characteristics. These studies contribute to a better understanding of their molecular properties (Saeed et al., 2015).
Chiral Solvating Agents in NMR Spectroscopy
Thiourea derivatives are used as chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives in nuclear magnetic resonance (NMR) spectroscopy. This application highlights the utility of thiourea derivatives in analytical chemistry (Recchimurzo et al., 2020).
Catalysts in Chemical Reactions
Thiourea derivatives act as catalysts in various chemical reactions, including asymmetric Michael reactions. This catalytic role is crucial in the synthesis of diverse organic compounds with high enantio- and diastereoselectivity (Okino et al., 2005).
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which include 1-(2,5-dibromophenyl)thiourea, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production . This reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyreotropic hormone and so hyperplasia of the thyroid which, on continuous stimulation in animals, can lead to tumour formation .
Biochemical Pathways
It is known that thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (g6pase) and moderately active against other selected enzymes .
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is thought to be involved in the biological activity of toxic thioureas .
Molecular Mechanism
Thiourea is known to be a source of sulfide, which can convert alkyl halides to thiols . This suggests that 1-(2,5-Dibromophenyl)thiourea may also undergo similar reactions.
Metabolic Pathways
Thiourea and its derivatives are known to undergo oxidation at sulfur, which is thought to be involved in their metabolism .
Properties
IUPAC Name |
(2,5-dibromophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVJWWGNIMWFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681392 | |
Record name | N-(2,5-Dibromophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854890-84-9 | |
Record name | N-(2,5-Dibromophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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